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4-tert-Butyl-2-nitroaniline (C10H14N202) is a substituted aromatic amine that serves as a
valuable intermediate in the synthesis of dyes, pigments, and various pharmacologically active
compounds.[1] Its chemical behavior, reactivity, and potential applications are intrinsically
linked to its three-dimensional structure and conformational preferences. The strategic
placement of a bulky tert-butyl group, a strongly electron-withdrawing nitro group, and an
electron-donating amino group on the aniline scaffold creates a molecule with distinct electronic
and steric properties.

This technical guide provides a comprehensive exploration of the molecular structure and
conformation of 4-tert-Butyl-2-nitroaniline. We will delve into the critical intramolecular
interactions that define its geometry, outline the state-of-the-art experimental and computational
methodologies used for its characterization, and present the data in a clear, accessible format
for researchers, scientists, and drug development professionals. Understanding these
fundamental structural aspects is paramount for predicting the molecule's interaction with
biological targets and for designing novel synthetic pathways.
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Part 1: The Dominant Structural Feature:
Intramolecular Hydrogen Bonding

The most defining characteristic of the 2-nitroaniline scaffold, and by extension, 4-tert-Butyl-2-
nitroaniline, is the formation of a strong intramolecular hydrogen bond between one of the
hydrogen atoms of the amino group (-NHz) and an oxygen atom of the adjacent nitro group (-
NO:2).[2][3][4] This interaction results in the formation of a highly stable, six-membered pseudo-
ring, often referred to as a chelate ring.

This N-H---O hydrogen bond has several profound consequences for the molecule's overall
structure and properties:

» Enforced Planarity: The hydrogen bond severely restricts the rotation around the C-N bonds
of both the amino and nitro groups. This forces these groups to be nearly coplanar with the
benzene ring, creating a largely planar molecular conformation.[2][5] This planarity is a
critical factor in its crystal packing and its interactions with other molecules.

¢ Reduced Basicity: The involvement of the amino group's lone pair of electrons in this
intramolecular interaction significantly decreases their availability for protonation.
Consequently, 2-nitroaniline derivatives like this one are substantially weaker bases than
aniline itself.[6]

» Electronic Polarization: The electron-donating amino group and the electron-withdrawing
nitro group create a "push-pull" system that polarizes the aromatic ring. The intramolecular
hydrogen bond enhances this electronic communication, influencing the molecule's dipole
moment and reactivity in electrophilic or nucleophilic substitution reactions.[7]

The tert-butyl group at the 4-position, being para to the amino group, further contributes to the
electronic landscape through its electron-donating inductive effect, albeit to a lesser extent than
the resonance donation from the amino group.

Caption: Intramolecular hydrogen bond in 4-tert-Butyl-2-nitroaniline.

Part 2: Physicochemical and Spectroscopic Profile
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The structural features discussed above give rise to a unique and predictable set of
physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of 4-tert-Butyl-2-nitroaniline

Property Value Source
Molecular Formula C10H14N202 [1][8]
Molecular Weight 194.23 g/mol [1][8]
CAS Number 6310-19-6 [8]
Appearance Typically a solid at room o
temperature

IUPAC Name 4-tert-butyl-2-nitroaniline [8]
SMILES [C;Cf](C)(C)CFCC(:C(C:Cl)N) -

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of molecules.
For 4-tert-Butyl-2-nitroaniline, the *H and 3C NMR spectra provide definitive confirmation of its
substituent pattern and conformational rigidity.

e 1H NMR Insights: The spectrum is characterized by distinct signals for each proton
environment. The two protons of the amino group (-NH2) typically appear as a broad singlet
due to quadrupolar coupling with the nitrogen atom and their involvement in the hydrogen
bond.[9] The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted
benzene ring. The most prominent signal is a sharp singlet integrating to nine protons,
characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.[9]

e 13C NMR Insights: The chemical shifts of the aromatic carbons are influenced by the
electronic effects of the substituents. The carbon atoms attached to the nitro group (C2) and
the amino group (C1) will be significantly shifted, as will the carbon bearing the tert-butyl
group (C4). The substituent effects on carbon chemical shifts in aniline derivatives are well-
documented and can be used to confirm assignments.[10][11]
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Table 2: Representative *H NMR Spectral Data

Chemical Shift (6,

Proton Assignment Multiplicity Note
ppm)
] Characteristic tert-
-C(CHs)s ~1.27 singlet (9H) )
butyl signal.[9]
_ Shift influenced by H-
-NH:z ~5.95 broad singlet (2H) )
bonding.[9]
) Aromatic proton
Aromatic H ~6.76 doublet ]
signals.[9]
_ Aromatic proton
Aromatic H ~7.43 doublet )
signals.[9]
) ] Aromatic proton
Aromatic H ~8.08 singlet

signals.[9]

Note: Data is based
on a reported
spectrum in CDCls
and may vary slightly
with solvent and

instrument.[9]

Part 3: Methodologies for Structural Elucidation

A combination of experimental techniques and computational modeling is employed to build a
complete picture of the molecular structure and conformation.

Experimental Protocol 1: Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure,
including precise bond lengths, bond angles, and intermolecular packing interactions. While a
specific crystal structure for 4-tert-Butyl-2-nitroaniline is not widely published, the methodology
is standard and findings can be confidently extrapolated from numerous studies on closely
related 2-nitroaniline derivatives.[2][3][12][13][14]

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5315989.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5315989.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5315989.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5315989.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5315989.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5315989.htm
https://pubs.acs.org/doi/abs/10.1021/cg4005714
https://www.researchgate.net/publication/239214433_Crystal_structure_of_b_2-nitroaniline
https://pdf.benchchem.com/1452/Analysis_of_a_Closely_Related_Structure_2_Bromo_4_nitroaniline.pdf
https://www.researchgate.net/figure/Powder-X-ray-diffraction-pattern-of-the-4-methoxy-2-nitroaniline-single-crystal_fig3_367308068
https://pubs.rsc.org/en/content/articlelanding/1973/p2/p29730001197/unauth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step-by-Step Workflow:

» Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a
suitable solvent.

o Data Collection: A selected crystal is mounted on a diffractometer and irradiated with
monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

e Structure Solution: The diffraction data is used to calculate an electron density map of the
unit cell. The positions of the atoms are determined from this map.

o Structure Refinement: The atomic positions and thermal parameters are refined using a
least-squares method to achieve the best fit between the calculated and observed diffraction
data.[12]

Caption: Standard workflow for X-ray crystallography analysis.

Computational Protocol 2: Density Functional Theory
(DFT) Modeling

Computational chemistry, particularly DFT, serves as a powerful predictive and complementary
tool to experimental methods. It allows for the investigation of molecular properties that may be
difficult to measure directly.[2][15][16]

Step-by-Step Workflow:
e Initial Structure Generation: A 3D model of 4-tert-Butyl-2-nitroaniline is constructed.

o Geometry Optimization: The energy of the molecule is minimized with respect to the atomic
coordinates using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G**). This
yields the lowest energy conformation.[15]

e Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized
structure is a true energy minimum and to predict the IR spectrum.

o Property Calculation: Further calculations can be performed on the optimized geometry to
determine electronic properties such as atomic charges, dipole moment, and molecular
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Caption: General workflow for a DFT computational study.

Conclusion

The molecular architecture of 4-tert-Butyl-2-nitroaniline is dominated by the formation of a
robust intramolecular hydrogen bond between the ortho-amino and nitro groups. This
interaction dictates a largely planar conformation, significantly reduces the basicity of the amino
group, and modulates the electronic properties of the aromatic system. The sterically
demanding tert-butyl group at the 4-position further influences its solubility and packing in the
solid state. A synergistic approach, combining high-resolution experimental techniques like
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NMR spectroscopy and X-ray crystallography with the predictive power of DFT calculations, is
essential for a complete and accurate characterization of this important synthetic intermediate.
This fundamental structural knowledge is the bedrock upon which its rational application in
drug design, materials science, and chemical synthesis is built.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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